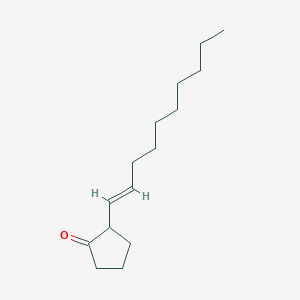![molecular formula C12H17NS B13322023 4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)
4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6’,7’-dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] is a complex organic compound with the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . This compound is characterized by its unique spiro structure, which involves a cyclopentane ring fused to a thieno[3,2-c]pyridine moiety. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 4-Methyl-6’,7’-dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, promoted by NaOH as the sole catalyst . This green and facile approach allows for the efficient production of spirocyclopentane derivatives with high diastereoselectivity and yield. Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Methyl-6’,7’-dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thieno[3,2-c]pyridine moiety, with reagents such as alkyl halides or acyl chlorides, leading to various substituted products.
Scientific Research Applications
4-Methyl-6’,7’-dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-6’,7’-dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Methyl-6’,7’-dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] can be compared with other spiro compounds, such as:
5’-(4-Chlorophenyl)-3’,4’-dihydro-4’-oxo-1’H-spiro[cyclopentane-1,2’-thieno[2,3-d]pyrimidine]-6’-carboxamide: This compound shares a similar spiro structure but differs in its functional groups and biological activity.
6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide: Another spiro compound with distinct chemical properties and applications.
The uniqueness of 4-Methyl-6’,7’-dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] lies in its specific spiro configuration and the presence of the thieno[3,2-c]pyridine moiety, which imparts unique reactivity and potential biological activities.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclopentane] |
InChI |
InChI=1S/C12H17NS/c1-9-2-5-12(8-9)10-4-7-14-11(10)3-6-13-12/h4,7,9,13H,2-3,5-6,8H2,1H3 |
InChI Key |
LGXIAIOMWJNHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


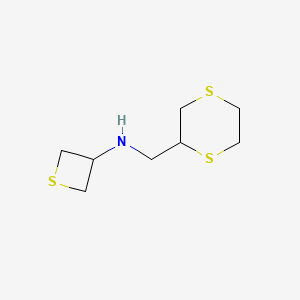
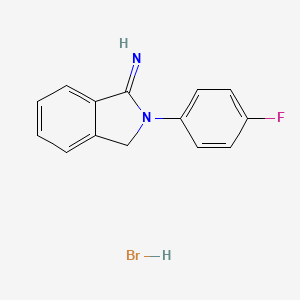
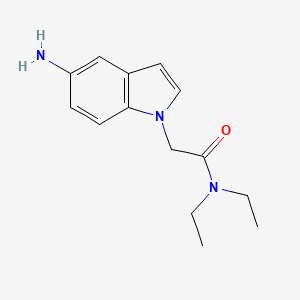
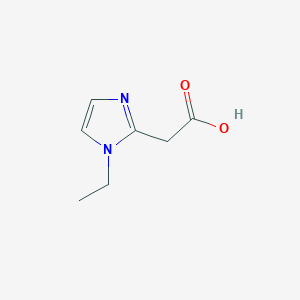
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13321955.png)
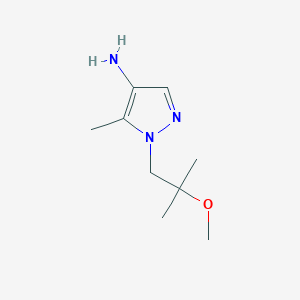
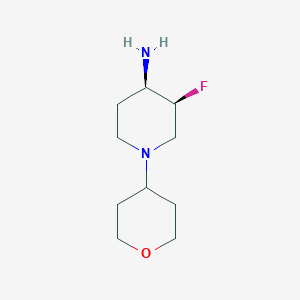
![2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321964.png)
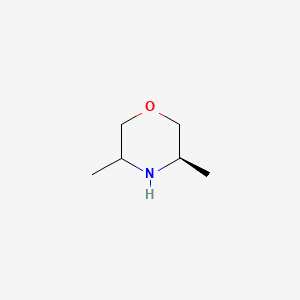

![tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B13321984.png)
![2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13321990.png)
![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)
